molecular formula C6H15N B1584257 1-Methylpentylamine CAS No. 5329-79-3

1-Methylpentylamine

Cat. No.: B1584257
CAS No.: 5329-79-3
M. Wt: 101.19 g/mol
InChI Key: WGBBUURBHXLGFM-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Research on Secondary Amines

The exploration of amines, organic compounds derived from ammonia (B1221849), has been a cornerstone of organic chemistry for over a century. Early research focused on their synthesis and basic reactivity. The alkylation of amines, a classic method involving the nucleophilic substitution of alkyl halides, represents a foundational reaction in this field. fishersci.co.uk This historical method, while still relevant, has been augmented by the development of more sophisticated catalytic techniques. fishersci.co.uk

A significant leap in the synthesis of aromatic amines came with the advent of palladium-catalyzed coupling reactions, notably the Buchwald-Hartwig amination, which emerged in the mid-1990s. fishersci.co.uk This transformation provided a milder and more efficient route to these compounds. fishersci.co.uk More recently, the development of iron-catalyzed reactions has offered an inexpensive and robust method for creating secondary amines from readily available starting materials like nitroarenes and olefins. acs.org This "reductive amination 2.0" has proven effective for synthesizing even sterically hindered secondary amines. acs.org

Secondary amines, characterized by a nitrogen atom bonded to two carbon atoms, have long been recognized for their biological significance. wisdomlib.orgtaylorandfrancis.com As early as 1950, secondary amine compounds like mecamylamine (B1216088) were introduced for therapeutic use. taylorandfrancis.com Spectroscopic techniques, particularly infrared (IR) spectroscopy, have been instrumental in distinguishing between primary, secondary, and tertiary amines based on the number and position of N-H stretching peaks. spectroscopyonline.com

Significance of 1-Methylpentylamine in Contemporary Chemical Research

This compound (N-methylpentan-1-amine) is a secondary amine that serves as a valuable building block and intermediate in modern chemical synthesis. sigmaaldrich.com Its utility spans several areas of research, from materials science to medicinal chemistry.

In the realm of materials science, this compound is employed as an organic structure-directing agent in the synthesis of microporous silicoaluminophosphate (SAPO) molecular sieves. chemicalbook.com These materials possess well-defined pore structures that are crucial for applications in catalysis and separation processes.

The compound is also a key reactant in various organic reactions. For instance, it is used to synthesize N'-tert-butyl-N-methyl-N-pentylsulfamide and 1-methyl-3-(methylpentylamino)-4-(phenylseleno) 1H-pyrrole-2,5-dione. sigmaaldrich.comchemicalbook.com Furthermore, it is an important intermediate in the production of the bisphosphonate ibandronate sodium, a pharmaceutical agent. google.comgoogle.com Research has also explored its use in the synthesis of biologically active compounds, with some studies indicating that derivatives of this compound show activity against certain parasites.

Overview of Key Academic Disciplines Involved in this compound Studies

The study of this compound is inherently interdisciplinary, involving contributions from several key scientific fields:

Organic Synthesis: This is the core discipline concerned with the preparation of this compound and its derivatives. Researchers in this area focus on developing efficient and novel synthetic routes, such as the one-pot synthesis from pentylamine, benzaldehyde, and dimethyl sulfate. google.comgoogle.com They also investigate its use as a reactant in various chemical transformations. sigmaaldrich.comlookchem.com

Medicinal Chemistry and Pharmaceutical Science: This field explores the potential therapeutic applications of this compound derivatives. thegoodscentscompany.comambeed.com This includes the synthesis of new drug candidates and the study of their biological activity. For example, its role as a precursor to ibandronate sodium highlights its pharmaceutical relevance. google.com

Materials Chemistry: As mentioned, chemists in this discipline utilize this compound to create functional materials like molecular sieves with specific catalytic properties.

Biochemistry: Biochemists may study the interactions of this compound and its metabolites with biological systems, including enzymes and cellular pathways. Studies have looked into its influence on cellular functions and its role in amine metabolism.

Analytical Chemistry: This discipline is crucial for the characterization and quantification of this compound. Techniques like gas chromatography (GC) and nonaqueous titration are used to determine its purity. Spectroscopic methods such as infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) are used to confirm its structure. nih.gov

Chemical Engineering: The principles of chemical engineering are applied to scale up the production of this compound for industrial applications, focusing on process optimization and safety. lookchem.com

Chemical Properties and Isomerism of this compound

PropertyValue
Molecular FormulaC6H15N
Molecular Weight101.19 g/mol
Boiling Point116-118 °C
Density0.738 g/mL at 25 °C
Refractive Indexn20/D 1.41
Flash Point12 °C

This table presents key physical and chemical properties of this compound. sigmaaldrich.comchemicalbook.com

Isomers of this compound

The molecular formula C6H15N represents several structural isomers, each with unique physical and chemical properties.

Isomer NameCAS Number
Diisopropylamine108-18-9
1,3-Dimethylbutylamine108-09-8
Dipropylamine142-84-7
Hexylamine (B90201)111-26-2
Triethylamine121-44-8
N-methylpentan-2-amine22431-10-3

This table lists some of the structural isomers of this compound, highlighting the diversity within the C6H15N formula.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

hexan-2-amine
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InChI

InChI=1S/C6H15N/c1-3-4-5-6(2)7/h6H,3-5,7H2,1-2H3
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InChI Key

WGBBUURBHXLGFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60884146
Record name 2-Hexanamine
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Molecular Weight

101.19 g/mol
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CAS No.

5329-79-3
Record name 2-Hexanamine
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Record name 2-Hexanamine
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Record name 2-Aminohexane
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Record name 2-Hexanamine
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Record name 2-Hexanamine
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Record name 1-methylpentylamine
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Advanced Synthetic Methodologies for 1 Methylpentylamine

Catalytic Synthesis Approaches

Catalytic reactions represent an ideal approach to amine synthesis, offering atom-economical pathways from simple precursors. nih.govacs.org Both transition-metal-catalyzed and metal-free systems have been developed to afford aliphatic amines with high degrees of control.

Transition metals have become indispensable tools for forging C-N bonds. rsc.org Catalysts based on palladium, copper, rhodium, and iridium enable novel retrosynthetic disconnections, including direct C-H functionalization and cross-coupling reactions. nih.govnih.gov

N-formylated amines are stable intermediates and valuable compounds in their own right. nih.gov The direct N-formylation of secondary amines using carbon dioxide as a C1 source is a green and attractive synthetic route. mdpi.com A highly efficient heterogeneous palladium-based catalyst, Pd@POPs (Palladium on Porous Organic Polymers), has been developed for this transformation. researchgate.net

In a study utilizing this catalyst, the N-formylation of the secondary amine 1-methylpentylamine (also known as N-methylpentylamine) was achieved with a 61% yield of the corresponding formamide. mdpi.comresearchgate.net The reaction proceeds under pressures of CO2 and H2, demonstrating the catalyst's applicability to aliphatic secondary amines. mdpi.com The performance of the Pd@POPs catalyst was evaluated across a range of secondary amines, with cyclic amines generally showing higher yields compared to linear aliphatic amines like this compound, a difference attributed to steric and electronic effects. mdpi.com

Table 1: Performance of Pd@POPs Catalyst in N-Formylation of Various Secondary Amines researchgate.net Reaction Conditions: Amine (1 mmol), Pd@POPs catalyst, K₃PO₄ (0.33 mmol), DMI (4 mL), P(CO₂) = P(H₂) = 3 MPa, T = 373 K, t = 24 h.

Substrate Product Yield (%)
Piperidine N-Formylpiperidine 93
Morpholine N-Formylmorpholine 92
This compound N-Formyl-N-methylpentylamine 61

Beyond palladium-catalyzed formylation, a variety of other transition-metal systems are capable of constructing the C-N bonds necessary for synthesizing secondary amines like this compound. These methods provide alternative pathways from different starting materials. nih.govacs.org

Copper-Catalyzed Alkylation: A general method for the selective mono-alkylation of primary aliphatic amines with unactivated secondary alkyl halides has been developed using a copper catalyst in the presence of visible light. nih.gov This photoinduced process operates under mild conditions (-10 °C) and represents a significant advance over traditional SN2 reactions, which are often plagued by over-alkylation and elimination side reactions. nih.gov This strategy could be employed by reacting methylamine (B109427) with a 2-halohexane.

Rhodium and Iridium-Catalyzed C-H Amination: Direct C-H amination has emerged as a highly atom-economical strategy. nih.gov Rhodium(III) and Iridium(III) catalysts have been successfully used to aminate C(sp²)–H bonds using organic azides as the nitrogen source, which dually serves as an internal oxidant, releasing only N₂ as a byproduct. nih.gov While often focused on aryl C-H bonds, the principles are being extended to the more challenging C(sp³)–H bonds found in aliphatic compounds. researchgate.net

Nickel-Catalyzed Cross-Coupling: Air-stable nickel precatalysts have been developed that exhibit a broad substrate scope for C-N cross-coupling, effectively coupling a wide range of aryl/heteroaryl electrophiles with various amines, including primary and secondary alkyl amines. Such systems allow for the use of weaker bases, enhancing functional group tolerance in the substrates.

To circumvent the cost and potential toxicity of transition metals, metal-free catalytic systems have been developed. These protocols often rely on main-group reagents and offer mild and highly selective transformations. rsc.orgchemrxiv.org A prominent strategy is the reductive amination of carbonyl compounds, which can be achieved without metal catalysts by using specific reducing agents. chemrxiv.orgias.ac.in

Ammonia (B1221849) borane (B79455) (H₃N·BH₃) and its derivatives have proven to be effective reductants for the metal-free reductive amination of aldehydes and ketones. rsc.orgorganic-chemistry.org This one-pot protocol works efficiently at room temperature and is applicable to a wide range of substrates. rsc.org For the synthesis of this compound, this would involve the reaction of either 2-hexanone (B1666271) or hexanal (B45976) with methylamine in the presence of ammonia borane. The process is noted for its operational simplicity and mild conditions. rsc.orgchemrxiv.org Another green, metal-free approach utilizes sodium borohydride (B1222165) as the reductant with glycerol (B35011) as a recyclable, eco-friendly solvent, enabling the reductive amination of various aldehydes with high efficiency. ias.ac.in

Transition Metal-Catalyzed Reactions

Palladium-Catalyzed N-Formylation of Secondary Amines

Reductive Amination Strategies

Reductive amination is one of the most powerful and widely used methods for amine synthesis. jove.commasterorganicchemistry.com It typically involves the condensation of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the target amine. organic-chemistry.orgjove.com

While reductive amination traditionally starts from aldehydes or ketones, recent advancements have enabled the direct use of carboxylic acids, which are abundant, often bio-available, and stable carbon sources. rsc.orgrsc.org This transformation is a highly sustainable and green method for producing amines but has historically required multiple steps. rsc.org

The development of heterogeneous bimetallic catalysts has enabled the first one-pot reductive amination of carboxylic acids to primary and secondary amines using only H₂ and NH₃ (or a primary amine). rsc.org A ruthenium-tungsten bimetallic catalyst, for example, can facilitate this reaction in the green solvent cyclopentyl methyl ether (CPME) with high selectivity. rsc.org More recently, an aluminum oxide-supported platinum-molybdenum (Pt–Mo/γ-Al₂O₃) catalyst has been shown to enable the mild and selective reductive amination of a broad range of carboxylic acids, even under ambient H₂ pressure. rsc.org This catalyst demonstrates good functional group tolerance and reusability. rsc.org The synthesis of this compound via this method would involve the reaction of hexanoic acid with methylamine under H₂ pressure in the presence of the catalyst.

Table 2: Reductive Amination of Dodecanoic Acid with Various Amines using a Pt-Mo/γ-Al₂O₃ Catalyst rsc.org Reaction Conditions: Dodecanoic acid (0.5 mmol), Amine (1.0 mmol), Catalyst (Pt: 1 mol%), Toluene (2 mL), 160 °C, 1 MPa H₂, 24 h.

Amine Product Yield (%)
Ammonia (aqueous) Dodecylamine 95
Methylamine (40% in Methanol) N-Methyldodecylamine 90
Dimethylamine (50% in Water) N,N-Dimethyldodecylamine 99
Ethylamine (70% in Water) N-Ethyldodecylamine 89

Compound Reference Table

Compound Name Chemical Formula / Type
This compound C₆H₁₅N
Palladium(II) acetate Pd(OAc)₂
Palladium on Porous Organic Polymers Pd@POPs
Carbon Dioxide CO₂
Hydrogen Gas H₂
Potassium Phosphate (B84403) K₃PO₄
1,3-Dimethyl-2-imidazolidinone DMI
Piperidine C₅H₁₁N
Morpholine C₄H₉NO
Pyrrolidine C₄H₉N
N-Formylpiperidine C₆H₁₁NO
N-Formylmorpholine C₅H₉NO₂
N-Formyl-N-methylpentylamine C₇H₁₅NO
N-Formylpyrrolidine C₅H₉NO
Copper catalyst Transition Metal Catalyst
Rhodium catalyst Transition Metal Catalyst
Iridium catalyst Transition Metal Catalyst
Nickel catalyst Transition Metal Catalyst
Ammonia Borane H₃N·BH₃
Sodium Borohydride NaBH₄
Glycerol C₃H₈O₃
2-Hexanone C₆H₁₂O
Hexanal C₆H₁₂O
Methylamine CH₅N
Ruthenium-Tungsten catalyst Bimetallic Catalyst
Cyclopentyl methyl ether CPME
Platinum-Molybdenum catalyst Bimetallic Catalyst
Hexanoic acid C₆H₁₂O₂
Dodecanoic acid C₁₂H₂₄O₂
Dodecylamine C₁₂H₂₇N
N-Methyldodecylamine C₁₃H₂₉N
N,N-Dimethyldodecylamine C₁₄H₃₁N
N-Ethyldodecylamine C₁₄H₃₁N
N-Phenyldodecylamine C₁₈H₃₁N
Aniline C₆H₇N
Ethylamine C₂H₇N

Reductive Amination with Formaldehyde (B43269)

Reductive amination serves as a significant method for synthesizing amines. The specific N-methylation of a primary amine using formaldehyde and a reducing agent is a well-established route for producing N-methylated amines. researchgate.net This process can also be extended to the N,N-dimethylation of primary amines. researchgate.net In the context of synthesizing this compound, the reaction would commence with pentylamine (a primary amine) and formaldehyde.

The reaction proceeds through the formation of an imine or, more accurately, an iminium cation, which is then reduced in situ by a suitable reducing agent like sodium borohydride (NaBH₄) or zinc dust. researchgate.netresearchgate.net The use of aqueous formaldehyde solutions is common, and while the water present could theoretically reverse the initial imine formation, the subsequent reduction to a stable tertiary amine can drive the reaction to completion. researchgate.net This method is considered more economical than alternatives such as using methyl iodide. researchgate.net Furthermore, isotopic variants of formaldehyde can be used in this reaction to prepare labeled internal standards for quantitative analysis. nih.gov

Table 1: Key Components in Reductive Amination with Formaldehyde

Component Role Example(s) Citation(s)
Amine Substrate Starting material to be alkylated Pentylamine N/A
Carbonyl Source Provides the methyl group Formaldehyde (aqueous) researchgate.netresearchgate.net
Reducing Agent Reduces the intermediate iminium ion Sodium borohydride (NaBH₄), Zinc (Zn) researchgate.netresearchgate.net

| Solvent | Medium for the reaction | Methanol, Water | researchgate.netresearchgate.net |

Alternative Preparative Routes

Beyond direct reductive amination, several other preparative strategies exist for the synthesis of this compound and related secondary amines. These routes include the reduction of pre-formed imines, direct alkylation reactions, and complex multi-component couplings.

The reduction of imines (Schiff bases) provides a robust pathway to amines. For the synthesis of this compound, the required intermediate would be an imine, such as N-pentylidenemethanamine, formed from the condensation of pentanal and methylamine. This imine can then be reduced to the target secondary amine.

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting nitriles and imines into amines. libretexts.orgyoutube.com The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from LiAlH₄ on the electrophilic carbon atom of the C=N double bond in the imine. libretexts.org This initial attack forms an intermediate which, after a second hydride addition or workup with water, yields the final amine product. libretexts.orgmasterorganicchemistry.com While LiAlH₄ is highly effective, other reducing agents like sodium borohydride (NaBH₄) can also be employed, sometimes offering milder reaction conditions. organic-chemistry.org

Table 2: Imine Reduction for this compound Synthesis

Step Reactant(s) Product Reagent/Conditions Citation(s)
1. Imine Formation Pentanal + Methylamine N-pentylidenemethanamine Acid catalyst, removal of water researchgate.net

| 2. Reduction | N-pentylidenemethanamine | this compound | 1. LiAlH₄ in ether/THF; 2. Water workup | libretexts.orgmasterorganicchemistry.com |

The direct alkylation of amines with alkyl halides is a fundamental method for forming carbon-nitrogen bonds. msu.edu In principle, this compound could be synthesized by reacting pentylamine with a methylating agent (e.g., methyl iodide) or by reacting methylamine with a pentylating agent (e.g., 1-bromopentane). openstax.orguomustansiriyah.edu.iq

However, a significant drawback of this method is the difficulty in controlling the reaction. openstax.orglibretexts.org The initially formed secondary amine product is itself a nucleophile and can compete with the starting amine for the alkyl halide. msu.edu This often leads to over-alkylation, resulting in a mixture of the desired secondary amine, the unreacted primary amine, the tertiary amine (N,N-dimethylpentylamine or N-methyl-N,N-dipentylamine), and even a quaternary ammonium (B1175870) salt. uomustansiriyah.edu.iqlibretexts.org Using a large excess of the starting amine can favor the formation of the mono-alkylated product but reduces the efficiency regarding the limiting reagent. msu.edu

Table 3: Potential Products from Direct Alkylation of Pentylamine with Methyl Iodide

Product Name Structure Classification Formation Pathway
Pentylamine CH₃(CH₂)₄NH₂ Primary Unreacted starting material
This compound CH₃(CH₂)₄NH(CH₃) Secondary Desired mono-alkylation product
N,N-Dimethylpentylamine CH₃(CH₂)₄N(CH₃)₂ Tertiary Di-alkylation product

| (Pentyl)trimethylammonium iodide | CH₃(CH₂)₄N(CH₃)₃⁺I⁻ | Quaternary Ammonium Salt | Tri-alkylation product |

Four-component coupling reactions represent an advanced and efficient strategy in organic synthesis, allowing for the construction of complex molecules in a single step. While this compound itself is a relatively simple molecule, these methods are pertinent as they often utilize secondary amines as key building blocks. For instance, this compound can be used as a reactant in a copper-catalyzed four-component coupling with methyl maleimide, selenium powder, and iodobenzene (B50100) to produce complex heterocyclic compounds. chemicalbook.in

Conversely, the principles of these reactions can be applied to the synthesis of functionalized pyrroles and other complex amines. organic-chemistry.org A general example is the iron(III)-catalyzed four-component reaction of an amine, an aldehyde, a 1,3-dicarbonyl compound, and a nitroalkane. organic-chemistry.org This methodology is noted for being environmentally friendly and operationally simple, providing access to highly substituted pyrroles in good yields. organic-chemistry.org By selecting the appropriate starting components, this strategy could be adapted to create complex structures incorporating the 1-methylpentylamino moiety.

Table 4: General Scheme for Iron-Catalyzed Four-Component Pyrrole (B145914) Synthesis

Component Type Role in Reaction Example Citation(s)
Amine Nitrogen source for the pyrrole ring Aliphatic or Aromatic Amines (e.g., methylamine) organic-chemistry.org
Aldehyde Provides two carbons for the ring Aromatic Aldehydes organic-chemistry.org
1,3-Dicarbonyl Provides two carbons for the ring β-diketones or β-keto-esters organic-chemistry.org

| Nitroalkane | Provides one carbon for the ring | Nitromethane, Nitroethane | organic-chemistry.org |

Table of Mentioned Compounds

Compound Name Synonym(s) Molecular Formula
This compound N-methylpentylamine; N-methyl-1-pentylamine C₆H₁₅N
Pentylamine 1-Aminopentane C₅H₁₃N
Formaldehyde Methanal CH₂O
Sodium borohydride NaBH₄
Lithium aluminum hydride LAH LiAlH₄
N-pentylidenemethanamine C₆H₁₃N
Pentanal Valeraldehyde C₅H₁₀O
Methylamine Methanamine CH₄N
Methyl iodide Iodomethane CH₃I
1-Bromopentane C₅H₁₁Br
N,N-Dimethylpentylamine C₇H₁₇N
(Pentyl)trimethylammonium iodide C₈H₂₀IN
Methyl maleimide C₅H₅NO₂
Selenium Se
Iodobenzene C₆H₅I
Pyrrole C₄H₅N

Reaction Mechanisms and Pathways Involving 1 Methylpentylamine

Nucleophilic Reactivity of 1-Methylpentylamine

As a primary amine, this compound readily acts as a nucleophile, attacking electron-deficient centers. This reactivity is fundamental to its role in the formation of new carbon-nitrogen bonds.

This compound undergoes nucleophilic addition reactions with carbonyl compounds such as aldehydes and ketones. libretexts.orgnih.gov This reaction is a cornerstone of imine synthesis, often referred to as Schiff base formation. The process is typically acid-catalyzed and begins with the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon. libretexts.orgmdpi.com

The mechanism proceeds through a tetrahedral intermediate known as a carbinolamine. libretexts.org This intermediate is generally unstable and, under acidic conditions, the hydroxyl group is protonated to form a better leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom yields the final imine product, N-(1-methylpentylidene)alkanamine, and regenerates the acid catalyst. libretexts.org The reaction is reversible. libretexts.org

General Mechanism: Imine Formation General mechanism of imine formation from a primary amine and a ketone.

A representative mechanism for the reaction of a primary amine with a ketone. This compound follows this pathway.

Acylation of this compound is a robust method for forming amides. This reaction involves the nucleophilic substitution at an acyl carbon. openstax.orgsigmaaldrich.com Typically, highly reactive carboxylic acid derivatives like acyl chlorides or acid anhydrides are used as the acylating agents to react with the amine under mild conditions. openstax.orgbyjus.com

The mechanism involves the nucleophilic attack of the this compound on the carbonyl carbon of the acyl chloride, leading to a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a leaving group. A final deprotonation step, often by another molecule of the amine acting as a base, yields the stable N-(1-methylpentyl)amide. openstax.org A key feature of this reaction is that overacylation does not occur because the resulting amide is significantly less nucleophilic and reactive than the starting amine. openstax.orgsigmaaldrich.com

Reactant 1 (Amine)Reactant 2 (Acylating Agent)ProductReaction Type
This compoundAcetyl ChlorideN-(1-methylpentyl)acetamideNucleophilic Acyl Substitution
This compoundPropanoic AnhydrideN-(1-methylpentyl)propanamideNucleophilic Acyl Substitution
This compoundBenzoyl ChlorideN-(1-methylpentyl)benzamideNucleophilic Acyl Substitution

Nucleophilic Addition Reactions

Elimination Reactions

When converted into a suitable derivative with a good leaving group, this compound can undergo elimination reactions to form alkenes. The Hofmann elimination is the classic example of this transformation for amines.

The Hofmann elimination reaction converts an amine into an alkene. openstax.org The process requires converting the amine's poor leaving group (-NH2) into a good one. This is achieved through "exhaustive methylation," where the amine is treated with excess methyl iodide to form a quaternary ammonium (B1175870) iodide salt. libretexts.orgwikipedia.org This salt is then treated with silver oxide and water, which exchanges the iodide ion for a hydroxide (B78521) ion, forming a quaternary ammonium hydroxide. openstax.orglibretexts.org

Upon heating, this salt undergoes an elimination reaction. libretexts.org For this compound, two possible alkene products could form: 1-hexene (B165129) and 2-hexene (B8810679). The Hofmann elimination famously yields the less substituted alkene as the major product, a principle known as the Hofmann rule . byjus.comwikipedia.org Therefore, the reaction of this compound yields 1-hexene preferentially over the thermodynamically more stable 2-hexene (the Zaitsev product). openstax.orglibretexts.org

Elimination PathwayProductSubstitution PatternRelative Yield
Hofmann Elimination1-HexeneMonosubstituted (Less Stable)Major Product
Zaitsev Elimination (Hypothetical)2-HexeneDisubstituted (More Stable)Minor Product

The Hofmann elimination proceeds via a bimolecular elimination (E2) mechanism. openstax.orglibretexts.org This is a concerted, one-step process where the hydroxide ion acts as a base, removing a beta-hydrogen, while the bulky quaternary ammonium group departs as the leaving group (trimethylamine). libretexts.orgmasterorganicchemistry.com

The regioselectivity observed (Hofmann's rule) is primarily due to steric hindrance. openstax.orgwikipedia.org The leaving group, a large (1-methylpentyl)trimethylammonium group, sterically hinders the surrounding beta-hydrogens. The base (hydroxide) therefore preferentially abstracts a proton from the most accessible, least sterically hindered position. openstax.org In the case of the intermediate derived from this compound, the protons on the terminal methyl group (which lead to 1-hexene) are significantly more accessible than the internal protons on the third carbon of the chain (which would lead to 2-hexene). The transition state leading to the Hofmann product is thus lower in energy, resulting in its formation as the major product. wikipedia.org The mechanism requires an anti-periplanar arrangement of the beta-hydrogen and the leaving group for optimal orbital overlap in the transition state. libretexts.orgmdpi.com

Hofmann Elimination and Alkene Product Distribution

Surface Interactions and Bond Cleavage Mechanisms

The interaction of this compound with surfaces is critical in fields such as catalysis and materials science. Studies on the adsorption of alkylamines on silicon surfaces provide insight into the specific bond cleavage events that occur.

Research investigating the interaction of primary alkylamines with the silicon (001) surface has shown that the molecules bond to the surface through the nitrogen atom. aip.org For primary amines like hexylamine (B90201) (a structural isomer of this compound), the chemisorption process involves the selective cleavage of a single N-H bond. aip.org This results in the formation of a Si-H bond and a Si-N bond, anchoring the remainder of the amine to the surface. Notably, under these conditions, the N-C and C-C bonds of the alkylamine remain intact. aip.org This selective N-H bond scission is a key mechanistic step in the functionalization of semiconductor surfaces with organic molecules. researchgate.net This contrasts with tertiary amines, which can form dative-bonded adducts on the Si(001) surface without immediate bond cleavage. aip.org

Adsorption and Bonding to Semiconductor Surfaces (e.g., Si(001))

The interaction of alkylamines with semiconductor surfaces, particularly silicon surfaces like Si(001), is a subject of significant research interest due to its relevance in the functionalization of these materials for molecular electronics and sensor applications. Studies involving various primary, secondary, and tertiary alkylamines have demonstrated that these molecules bond to the Si(001) surface through the nitrogen atom. researchgate.net For secondary alkylamines such as N-methylpentylamine, the adsorption process involves chemical bonding to the silicon surface. researchgate.netresearchgate.net

Investigations using techniques like Fourier transform infrared spectroscopy (FTIR) have provided insights into the bonding mechanism. When a Si(001) surface is exposed to N-methylpentylamine at room temperature, a strong, sharp peak appears in the Si-H stretching region of the FTIR spectrum, specifically around 2072 cm⁻¹. researchgate.net The appearance of this Si-H stretch is a clear indicator that a hydrogen atom has been transferred from the amine molecule to the silicon surface, signifying a dissociative adsorption process. researchgate.netnih.gov The bonding is understood to occur via the lone pair of electrons on the nitrogen atom interacting with the electron-deficient silicon adatoms on the reconstructed Si(001) surface. aip.orgacs.org This initial interaction can lead to the cleavage of a bond within the amine and the formation of new bonds with the surface atoms.

The adsorption properties can differ based on the specific silicon surface reconstruction. For instance, the Si(111)7x7 surface, with its distinct arrangement of adatoms and restatoms, offers electrophile-nucleophile pairs that facilitate reactions with molecules containing multiple functional groups. acs.org While specific studies on this compound on Si(111)7x7 are not detailed, the general principles derived from molecules like glycine (B1666218) suggest that the surface's electronic structure plays a crucial role in determining the reaction pathway, such as favoring N-H bond cleavage. aip.orgbac-lac.gc.ca

N-H Bond Cleavage versus N-C Bond Cleavage

A critical aspect of the surface chemistry of amines on silicon is the selectivity between the cleavage of an N-H bond and a C-N bond. For primary and secondary amines, which possess N-H bonds, N-H bond cleavage is the predominantly observed pathway upon adsorption on Si(001) at room temperature. researchgate.netresearchgate.net Experimental and computational studies have shown that for secondary alkylamines, including N-methylpentylamine and dimethylamine, only the N-H bond is cleaved, leaving the N-C bonds intact. researchgate.netresearchgate.net

This selectivity is governed by the activation barriers for the respective bond cleavage reactions. Theoretical calculations for similar methylamines on Si(100)-2x1 show that while the dissociation involving N-C bond cleavage might be thermodynamically more favorable, the activation barrier for N-CH₃ dissociation is significantly higher than that for N-H dissociation. researchgate.net This kinetic barrier effectively leads to the selective cleavage of the N-H bond. researchgate.net The process results in the formation of a surface-bound amino group (in the case of this compound, a methylpentylamino group) and a silicon hydride (Si-H) species. researchgate.netnih.gov

In contrast, tertiary amines, which lack N-H bonds, can only react via N-C bond cleavage. However, this process has a much higher kinetic barrier, making it less favorable at room temperature. researchgate.net This difference in reactivity allows for controlled functionalization of silicon surfaces based on the choice of amine.

Table 1: Bond Cleavage Selectivity of Amines on Si(001)

Amine TypeAvailable Bonds for CleavagePredominant Cleavage PathwayRationale
Primary (e.g., Hexylamine)N-H, N-C, C-C, C-HN-H Cleavage researchgate.netLower activation energy for N-H dissociation compared to N-C. researchgate.net
Secondary (e.g., This compound )N-H, N-C, C-C, C-HN-H Cleavage researchgate.netresearchgate.netLower activation energy for N-H dissociation compared to N-C. researchgate.net
Tertiary (e.g., Trimethylamine)N-C, C-HDative Bonding / N-C Cleavage (at elevated temperatures) researchgate.netresearchgate.netHigh activation barrier for N-C cleavage; forms stable dative adducts at room temperature. researchgate.net

Dative-Bonded Adduct Formation

Dative bonding, where the nitrogen atom donates its lone pair of electrons to an electron-acceptor site on the surface, is another important interaction pathway, particularly for tertiary amines. researchgate.netresearchgate.net This interaction can form a stable, molecularly chemisorbed state without any bond cleavage. researchgate.net The formation of a dative bond is often a precursor to dissociative chemisorption. aip.orgresearchgate.net

For primary and secondary amines like this compound, the initial interaction with the Si(001) surface is the formation of a dative-bonded adduct where the nitrogen atom coordinates to an electron-deficient silicon surface atom. aip.orgresearchgate.net However, because these amines also possess a reactive N-H bond with a relatively low cleavage barrier, this dative-bonded state is typically a short-lived intermediate that rapidly proceeds to the more stable dissociatively adsorbed state via N-H bond scission. researchgate.net

In the case of tertiary amines, which lack the N-H pathway, the dative-bonded adducts can be quite stable at room temperature. researchgate.net These stable dative-bonded species are characterized by a high N(1s) binding energy in X-ray photoelectron spectroscopy (XPS) measurements. researchgate.net The ability of an amine to form a dative bond is fundamental to its reactivity with the silicon surface, acting as the initial step that can lead to either stable molecular adsorption or subsequent dissociative reaction. researchgate.netyorku.ca

Oxidation and Redox Chemistry of Amines

Oxidation-reduction (redox) reactions involve the transfer of electrons between chemical species, resulting in a change in the oxidation states of the atoms. atlanticoer-relatlantique.cakhanacademy.org In the context of organic chemistry, oxidation often corresponds to an increase in the number of bonds to oxygen or a decrease in the number of bonds to hydrogen. libretexts.org Amines can participate in various redox reactions, with one of the most notable being the Hofmann elimination, which converts an amine into an alkene. openstax.org

The Hofmann elimination reaction provides a clear example of the oxidation chemistry involving this compound. openstax.org This multi-step process begins with the complete methylation of the amine using an excess of an alkylating agent like iodomethane. This step converts the secondary amine into a quaternary ammonium salt, specifically (1-methylpentyl)trimethylammonium iodide. This conversion changes the nitrogen from a poor leaving group (amide ion) into a good leaving group (a neutral trialkylamine). openstax.org

The quaternary ammonium salt is then treated with a base, such as silver oxide (Ag₂O) in water, which replaces the iodide ion with a hydroxide ion. openstax.org Upon heating, the hydroxide ion acts as a base and initiates an E2 elimination reaction. It removes a proton from a carbon atom adjacent to the nitrogen-containing carbon, leading to the formation of an alkene, a trialkylamine, and water. openstax.org In the case of this compound, this process results in the formation of 1-hexene as the major product. openstax.org This reaction follows anti-Zaitsev regiochemistry, meaning the less substituted alkene is preferentially formed. openstax.org

Reaction Pathway Prediction via Machine Learning Models

Predicting the outcomes and pathways of chemical reactions is a central challenge in chemistry. In recent years, machine learning (ML) models have emerged as powerful tools for this purpose, capable of learning complex chemical patterns from large datasets of known reactions. arxiv.orgrsc.org These models can predict reaction products, identify potential byproducts, and even elucidate reaction mechanisms. arxiv.org

For amine reactions, ML models can predict reactivity based on the electronic and structural features of the molecule. For example, models can identify nucleophilic sites, such as the nitrogen atom in amines, which are prone to act as electron sources in a reaction. arxiv.org Advanced models, such as Reactron, go beyond simply predicting the final product by generating detailed arrow-pushing diagrams that describe the step-by-step movement of electrons throughout the reaction mechanism. arxiv.org This approach mimics the reasoning a human chemist would use to understand a reaction. arxiv.org

Table 2: Application of Machine Learning in Predicting Amine Reactivity

ML Model ApplicationDescriptionRelevance to this compound
Reaction Outcome Prediction Predicts the major product(s) of a given set of reactants and reagents. arxiv.orgrsc.orgCould predict the product of this compound reacting with a novel electrophile.
Mechanism Elucidation Generates step-by-step electron-pushing diagrams for a reaction pathway. arxiv.orgCould propose a detailed mechanism for the oxidation or surface reaction of this compound.
Reactivity Hotspot Identification Identifies the most reactive atoms or functional groups within a molecule. arxiv.orgCould highlight the nucleophilicity of the nitrogen atom and the relative acidity of adjacent C-H bonds.
Quantitative Prediction Predicts quantitative properties like reaction equilibrium constants or activation energies. acs.orgCould estimate the spontaneity of this compound's reaction with various substrates.

Spectroscopic and Analytical Characterization Methodologies for 1 Methylpentylamine Research

Infrared Spectroscopy (FTIR) in Reaction Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical tool for identifying functional groups and monitoring the progress of chemical reactions. rtilab.comspecificpolymers.com In the context of 1-methylpentylamine research, FTIR is instrumental in verifying its synthesis or tracking its conversion by observing characteristic vibrational modes. ku.edu.kw

As a secondary amine, this compound exhibits a distinct set of absorption bands in its infrared spectrum. The most telling feature is a single, relatively weak N-H stretching vibration that appears in the range of 3300 to 3200 cm⁻¹. This single peak distinguishes it from primary amines, which show a pair of bands (symmetric and asymmetric stretches) in the 3500-3300 cm⁻¹ region, and tertiary amines, which lack an N-H bond and thus show no absorption in this area. libretexts.orgrockymountainlabs.com

Another key region is the C-H stretching zone, between 3000 and 2800 cm⁻¹, which corresponds to the vibrations of the methyl and pentyl groups. rockymountainlabs.com Additionally, the N-H bending vibration can be observed, which for secondary amines typically appears as a broad band. A simplified coordinate treatment of R₂-NH vibrations helps in assigning these modes. aip.org

During a reaction, such as the alkylation of methylamine (B109427) to form this compound, FTIR analysis can monitor the process in real-time. specificpolymers.com The disappearance of the characteristic paired N-H stretching peaks of the primary amine reactant and the concurrent appearance of the single N-H stretch of the secondary amine product would signify a successful reaction. spectroscopyonline.com This makes FTIR an effective technique for reaction monitoring and quality control in the synthesis of this compound. nih.gov

Table 1: Characteristic FTIR Absorption Bands for this compound

Vibrational Mode Functional Group Typical Wavenumber (cm⁻¹) Intensity
N-H Stretch Secondary Amine (R₂N-H) 3300 - 3200 Weak to Medium
C-H Stretch Alkane (CH₃, CH₂) 3000 - 2800 Strong
N-H Bend Secondary Amine (R₂N-H) 1650 - 1550 Medium to Weak, often broad
C-N Stretch Aliphatic Amine 1250 - 1020 Medium

Data compiled from general spectroscopic principles for secondary amines. libretexts.orgaip.orgspectroscopyonline.com

X-ray and Ultraviolet Photoelectron Spectroscopy (XPS/UPS) for Surface Analysis

X-ray Photoelectron Spectroscopy (XPS) and Ultraviolet Photoelectron Spectroscopy (UPS) are premier surface-sensitive techniques used to investigate the elemental composition, chemical state, and electronic properties of the outermost few nanometers of a material. phi.comcarleton.eduub.edu These methods are particularly valuable for studying the interaction of this compound with various surfaces, which is critical in fields like catalysis, corrosion, and materials science. carleton.eduthermofisher.com

X-ray Photoelectron Spectroscopy (XPS) works by irradiating a surface with X-rays, causing the emission of core-level electrons. cea.fr The kinetic energy of these electrons is measured, and from this, their binding energy can be determined. Since each element has a unique set of core-level binding energies, XPS can identify the elements present on a surface (except H and He). carleton.edu For this compound adsorbed on a substrate, XPS can detect the presence of nitrogen (from the amine group) and carbon (from the alkyl chains). High-resolution scans of the N 1s and C 1s peaks can provide information about the chemical environment and bonding state of these atoms, for instance, distinguishing between a free amine and one that has chemically bonded to the surface. researchgate.neteag.com XPS can be combined with ion sputtering to create depth profiles, analyzing the composition as a function of depth. phi.comfiveable.me

Ultraviolet Photoelectron Spectroscopy (UPS) operates on a similar principle but uses lower-energy ultraviolet photons to probe the valence electron levels. wikipedia.orgthermofisher.com These are the orbitals directly involved in chemical bonding. uwo.ca UPS provides information about the molecular orbitals of adsorbed species and the electronic structure of the surface, such as its work function. covalentmetrology.comseriius.com When this compound adsorbs onto a surface, UPS can reveal how its molecular orbitals interact with the electronic states of the substrate, offering insights into the nature of the surface-adsorbate bond. uwo.ca Due to the lower kinetic energy of the photoelectrons, UPS is even more surface-sensitive than XPS, with a typical analysis depth of just 1-3 nm. thermofisher.com

Table 2: Application of XPS/UPS in this compound Surface Studies

Technique Information Provided Application to this compound
XPS Elemental composition, chemical state of elements Detects N and C on the surface; determines the chemical bonding environment of the amine group and alkyl chains upon adsorption. researchgate.net
UPS Valence band electronic structure, work function Probes the molecular orbitals of this compound involved in bonding to a surface; measures changes in surface electronic properties. uwo.caseriius.com

Scanning Tunneling Microscopy (STM) in Surface Studies

Scanning Tunneling Microscopy (STM) is a powerful surface imaging technique that provides three-dimensional topographic images of conductive or semiconducting surfaces with atomic resolution. oxinst.comwikipedia.org Invented by Binnig and Rohrer, it utilizes a quantum mechanical phenomenon known as tunneling. aps.org An atomically sharp conductive tip is brought very close to the sample surface, and a bias voltage applied between them allows electrons to tunnel across the vacuum gap, generating a measurable tunneling current. wikipedia.org

In the study of this compound, STM can be used to visualize how individual molecules arrange themselves on a conductive substrate. This provides direct spatial information about adsorption sites, molecular orientation, and the formation of ordered monolayers or other surface structures. bibliotekanauki.pl The ability of STM to "see" individual atoms and molecules allows researchers to investigate the influence of surface defects, step edges, or reconstructions on the adsorption behavior of the amine. youtube.com

Furthermore, a related technique called Scanning Tunneling Spectroscopy (STS) can be performed by holding the tip at a fixed position and varying the bias voltage. wikipedia.org This provides information about the local density of electronic states (LDOS) of the surface. wikipedia.org For a surface with adsorbed this compound, STS can map the electronic structure associated with the molecule, complementing the information obtained from UPS. By imaging the surface at different bias voltages, it is possible to selectively probe the molecular orbitals of the adsorbed amine, offering insights into how the molecule is electronically coupled to the substrate. bibliotekanauki.pl

Gas Chromatography-Mass Spectrometry (GC/MS) for Metabolite Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds in complex mixtures. thermofisher.com It is widely employed in metabolomics to profile the metabolic fingerprints of biological systems. nih.gov GC-MS is highly effective for the analysis of this compound and its potential metabolites in various matrices. dntb.gov.ua

The process begins with Gas Chromatography (GC), where the sample is vaporized and passed through a long, thin column. The components of the mixture are separated based on their boiling points and interactions with the column's stationary phase. This compound, being a relatively volatile compound, is well-suited for GC analysis. nih.gov

As the separated components exit the GC column, they enter the Mass Spectrometer (MS). The MS ionizes the molecules, typically through electron ionization (EI), which causes them to fragment in a reproducible manner. thermofisher.com The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), producing a unique mass spectrum for each compound. This spectrum serves as a "molecular fingerprint" that can be used for definitive identification by comparing it to spectral libraries, such as the one maintained by the National Institute of Standards and Technology (NIST). thermofisher.comnist.gov

For the analysis of less volatile metabolites that may be formed from this compound, a chemical derivatization step is often employed prior to GC-MS analysis. thermofisher.comresearchgate.net This involves reacting the metabolites to create more volatile and thermally stable derivatives, expanding the range of compounds that can be analyzed. chemrxiv.org The high separation power of GC combined with the sensitive and specific detection of MS makes it an ideal tool for identifying and quantifying trace amounts of this compound and its transformation products in biological or environmental samples. nih.gov

Table 3: Mass Spectrometry Data for N-methyl-1-pentanamine

m/z Relative Intensity
30 100
44 85
58 50
101 20

Data sourced from the NIST Mass Spectrometry Data Center. The spectrum shows characteristic fragments for aliphatic amines. nist.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled and non-destructive technique for determining the precise structure of organic molecules. byjus.commdpi.com It provides detailed information about the carbon-hydrogen framework by exploiting the magnetic properties of atomic nuclei, primarily proton (¹H) and carbon-13 (¹³C). solubilityofthings.comlibretexts.org For this compound, NMR is the definitive method for confirming its identity and structure. researchgate.net

¹H NMR provides information about the different types of protons in the molecule and their chemical environments. For this compound, the ¹H NMR spectrum would show distinct signals for each unique proton:

N-H Proton: A signal for the proton attached to the nitrogen, which is often broad and can appear over a wide chemical shift range depending on concentration and solvent.

N-CH₃ Protons: A signal corresponding to the three protons of the methyl group attached to the nitrogen.

N-CH₂ Protons: A signal for the two protons of the methylene (B1212753) group directly bonded to the nitrogen.

Alkyl Chain Protons: A series of signals for the protons on the remaining methylene groups of the pentyl chain.

Terminal CH₃ Protons: A signal for the three protons of the terminal methyl group of the pentyl chain.

The integration of these signals reveals the relative number of protons of each type, while the splitting patterns (multiplicity) arise from spin-spin coupling with neighboring protons, providing information on which groups are adjacent to one another. byjus.com

¹³C NMR provides information about the carbon skeleton of the molecule. mdpi.com The ¹³C NMR spectrum of this compound would display a separate peak for each unique carbon atom, confirming the presence of six distinct carbon environments (one N-methyl carbon and five carbons in the pentyl chain). The chemical shifts of these peaks indicate the type of carbon atom (e.g., methyl vs. methylene) and its proximity to the electronegative nitrogen atom. mdpi.com

Together, ¹H and ¹³C NMR, often supplemented with two-dimensional NMR techniques (like COSY and HSQC), allow for the complete and unambiguous assignment of all proton and carbon signals, thereby providing conclusive structural elucidation of this compound. researchgate.net

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Type Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
CH₃-N ~2.4 ~36
N-H Variable (0.5-5.0) -
N-CH₂- ~2.6 ~52
-CH₂-CH₂-N ~1.5 ~30
-CH₂-CH₂-CH₃ ~1.3 ~29
-CH₂-CH₃ ~1.3 ~22
-CH₃ ~0.9 ~14

Values are estimates based on standard NMR chemical shift tables for aliphatic amines. Actual values can vary based on solvent and other experimental conditions. mdpi.comsolubilityofthings.com

Computational Chemistry and Theoretical Studies of 1 Methylpentylamine

Density Functional Theory (DFT) Calculations for Reaction Energetics

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been applied to study the reaction energetics of molecules like 1-methylpentylamine (also known as 2-aminohexane).

DFT calculations can be used to predict various thermodynamic properties, such as the enthalpy of formation, vapor pressure, and bond dissociation energies. For instance, methods like B3LYP with a 6-311++G** basis set are employed to calculate these properties. The accuracy of these calculations can be benchmarked against experimental data. osti.gov

In the context of hydrodesulfurization processes, this compound is an intermediate. DFT calculations help in understanding the energetics of its formation and subsequent reactions. For example, the cleavage of C-N bonds is a critical step in hydrodenitrogenation (HDN) reactions. The yield of 2-aminohexane is notably higher than that of 1-aminohexane in the HDN of 2-methylpiperidine, suggesting that the bond between the nitrogen atom and the methylene (B1212753) group is more easily broken. icp.ac.ru

DFT has also been used to study the energetics of polymorphs and phase transitions in various materials, showcasing its utility in predicting ground-state structures and reaction pathways. aps.org The performance of different DFT functionals, such as SCAN, has been evaluated for their accuracy in predicting formation energies. aps.org

Table 1: Application of DFT in Reaction Energetics of Amines

ApplicationKey FindingsReference
HydrodesulfurizationThis compound is an intermediate.
HydrodenitrogenationC-N bond between nitrogen and methylene is more easily broken. icp.ac.ru
Thermodynamic PropertiesDFT can predict enthalpy of formation and bond dissociation energies.
Polymorph EnergeticsSCAN functional provides accurate formation energies. aps.org

Molecular Docking Simulations in Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. openaccessjournals.com This method is widely used in drug discovery to understand how small molecules like this compound might interact with biological targets such as proteins and enzymes. mdpi.comresearchgate.net

The process involves placing the ligand (e.g., this compound) into the binding site of a receptor and using a scoring function to estimate the binding affinity. openaccessjournals.com These scoring functions consider factors like hydrogen bonding, van der Waals forces, and electrostatic interactions. openaccessjournals.com

For structurally similar molecules, such as (S)-pentan-2-amine, molecular docking studies have revealed distinct binding orientations within enzymes, which influences catalytic efficiency. Such insights are valuable for understanding the structure-activity relationship (SAR) and for designing new molecules with desired biological activities. mdpi.com Computational tools like AutoDock Vina are often used for these simulations.

Table 2: Key Aspects of Molecular Docking

AspectDescriptionReference
Purpose Predicts ligand-receptor binding conformation and affinity. openaccessjournals.commdpi.com
Methodology Involves search algorithms and scoring functions. openaccessjournals.com
Applications Drug design, enzyme mechanism elucidation, SAR studies. openaccessjournals.commdpi.com
Tools AutoDock Vina, GROMACS.

Structure-Activity Relationship (SAR) Studies via Computational Methods

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a molecule relates to its biological activity. Computational methods are integral to modern SAR investigations, providing insights that guide the design of new compounds. mdpi.com

For amines, computational studies can predict how structural modifications, such as changes in alkyl chain length or the introduction of functional groups, affect their interactions with biological targets. For example, increasing the chain length in a series of 2-aminoalkanes (from 2-aminopentane (B145832) to 2-aminoheptane) leads to higher retention indices in gas chromatography and increased boiling points.

In the context of drug design, SAR studies help in optimizing lead compounds to improve their efficacy and selectivity. For instance, studies on pyrimido[5,4-b]indoles identified them as potent ligands, and SAR analysis guided further optimization. acs.org Computational predictions of binding to target receptors, like the murine TLR4/MD-2 complex, can provide a structural basis for the observed activity. acs.org

Computational Studies on Surface Adsorption Mechanisms

Computational methods, particularly DFT, are used to investigate the adsorption of molecules onto surfaces, which is a fundamental process in heterogeneous catalysis and materials science. nasa.gov Studies have explored the interaction of alkylamines, including N-methylpentylamine and hexylamine (B90201), with silicon surfaces. researchgate.netresearchgate.net

These studies show that primary and secondary alkylamines bond to the Si(001) surface through the nitrogen atom, typically involving the cleavage of an N-H bond. researchgate.netresearchgate.net The adsorption process can be complex, sometimes involving a precursor-mediated state before chemisorption occurs. researchgate.net

The energetics of adsorption and the stability of the resulting surface species can be calculated using DFT. For example, while N-C bond cleavage might be thermodynamically more favorable in some cases, the activation barrier is often significantly higher than for N-H dissociation, leading to selective N-H bond cleavage. researchgate.net

Reactive molecular dynamics simulations using force fields like ReaxFF have also been employed to study the adsorption of molecules on complex surfaces, such as functionalized activated carbon. mdpi.com These simulations can reveal how surface morphology and functional groups influence the mobility and binding energy of adsorbed molecules. mdpi.com

Table 3: Computational Findings on Amine Adsorption on Si(001)

AmineAdsorption MechanismKey ObservationReference
HexylamineDissociative, N-H cleavageBonds to the surface through the nitrogen atom. researchgate.netresearchgate.net
N-MethylpentylamineDissociative, N-H cleavageLeaves N-C bonds intact. researchgate.net
Methylamine (B109427)Dissociative, N-H cleavageSelective cleavage of N-H over N-C due to lower activation barrier. researchgate.net
DimethylamineDissociative, N-H cleavageResembles precursor-mediated dissociative chemisorption of ammonia (B1221849). researchgate.net

Modeling of Metabolic Pathways

Computational modeling is an emerging tool for understanding and predicting how compounds are metabolized in biological systems. While specific metabolic pathway models for this compound are not extensively detailed in the provided search results, the general principles and applications of such modeling are evident.

Alkylamines can influence various metabolic processes and interact with enzymes involved in amine metabolism. solubilityofthings.com The structural characteristics of a molecule, such as its alkyl chain and amine group, determine its interactions with enzymes and its subsequent metabolic fate. For related compounds, it has been noted that structural modifications can affect metabolic pathways.

The development of computational models for metabolism is a component of broader efforts in systems biology and drug discovery. neurips.cc These models can help predict the formation of metabolites and understand the biochemical transformations a compound undergoes.

Machine Learning Approaches for Reaction Mechanism Prediction

Machine learning (ML) is increasingly being used to predict the outcomes and mechanisms of chemical reactions. neurips.ccijnc.ir These approaches can be more efficient than traditional quantum mechanical calculations, especially for large and complex systems. arxiv.org

ML models, often based on graph neural networks (GNNs), can learn from large datasets of known reactions to predict the products of new reactions. ijnc.irarxiv.org Some models go further to predict the underlying reaction mechanisms, including the sequence of elementary steps and the movement of electrons. arxiv.orgmit.edu

For example, the Reactron model is an electron-based machine learning model for general reaction prediction that can generate detailed arrow-pushing diagrams for each mechanistic step. arxiv.org Another approach, ReactAIvate, uses an attention-based GNN to classify elementary reaction steps and identify reactive atoms. arxiv.org These tools have the potential to accelerate the discovery of new reactions and to deepen our understanding of chemical reactivity. arxiv.orgarxiv.org

The development of these models relies on the availability of large, curated datasets of chemical reactions. neurips.cc While ML models show great promise, their accuracy can be lower for out-of-distribution reactions, highlighting the ongoing need for diverse and comprehensive training data. arxiv.org

Topological Indices and QSPR Studies

Quantitative Structure-Property Relationship (QSPR) studies aim to correlate the structural features of molecules with their physicochemical properties using mathematical models. Topological indices are numerical descriptors that quantify aspects of a molecule's topology and are frequently used in QSPR. srce.hr

Several QSPR studies have been conducted on aliphatic amines, including this compound (referred to as 2-aminohexane in some studies). srce.hracs.org These studies have used various topological indices to predict properties like boiling point and Henry's Law constants. srce.hracs.org

One such index is the variable vertex-connectivity index, which has been shown to yield good regression models for the boiling points of aliphatic amines. srce.hr Another example is the eccentric connectivity index, which has demonstrated high predictive ability for the biological activity of certain classes of compounds. acs.org

A comprehensive QSPR model for estimating the Henry's Law constant for a large number of compounds, including 2-aminohexane, was developed using a multilinear equation with eight chemical-structure-based parameters selected by a genetic algorithm. acs.org

Table 4: QSPR Study Data for 2-Aminohexane

PropertyQSPR ModelTopological Indices UsedReference
Boiling PointLinear regressionVariable vertex-connectivity index srce.hr
Henry's Law ConstantMultilinear equation8 parameters selected by genetic algorithm acs.org

Applications of 1 Methylpentylamine in Materials Science Research

Use as an Organic Structure-Directing Agent in Molecular Sieves

1-Methylpentylamine serves as an organic structure-directing agent (SDA) in the synthesis of microporous silicoaluminophosphate (SAPO) molecular sieves. chemicalbook.inchemicalbook.com These materials are significant in catalysis and separation processes due to their distinct pore structures. The use of this compound helps to control the formation of these pores, leading to enhanced catalytic properties.

In the synthesis of SAPO molecular sieves, the organic amine acts as a template around which the inorganic framework of silica, alumina, and phosphate (B84403) precursors assembles. The specific size and shape of the this compound molecule influence the resulting pore architecture of the molecular sieve. After the synthesis, the organic template is typically removed by calcination, leaving behind a porous crystalline structure. The careful selection of the SDA, such as this compound, is crucial for achieving a well-defined pore structure and, consequently, the desired catalytic or separation performance.

Role in Layered Perovskite Synthesis and Property Engineering

In the field of layered perovskites, organic molecules like this compound play a crucial role in both the synthesis and the engineering of their properties. researchgate.net Layered perovskites, with the general formula A'₂[Aₙ₋₁BₙX₃ₙ₊₁], consist of inorganic perovskite-like layers separated by organic spacer cations. These materials are of interest for applications in optoelectronics, catalysis, and energy storage. stmjournals.comescholarship.org

The organic component, which can be an organoammonium cation derived from an amine like this compound, influences the spacing between the inorganic layers and can affect the electronic and optical properties of the material. researchgate.net The choice of the organic cation can be used to tune the bandgap and emission properties of the perovskite. researchgate.net For instance, longer organic molecules can increase the bandgap. researchgate.net The interaction between the organic and inorganic layers, including hydrogen bonding, can lead to distortions in the inorganic framework, which in turn can result in unique photoluminescent properties, such as broadband white light emission. researchgate.net

Table 1: Influence of Organic Molecules on Layered Perovskite Properties

Organic Molecule Class Impact on Perovskite Structure and Properties Reference
Organoammonium Molecules Regulates the number of hydrogen bonds with the inorganic layers, leading to significant differences in material emission and tunability of color coordinates from deep-blue to pure-white. researchgate.net

Interactions with Semiconductor Surfaces for Hybrid Devices

The interaction of amines, including this compound, with semiconductor surfaces is a key area of research for the development of hybrid organic-inorganic electronic devices. researchgate.netresearchgate.net The ability to graft organic molecules onto semiconductor surfaces like silicon allows for the modification of the surface properties and the creation of new functionalities. nih.gov

Studies have shown that primary and secondary amines can bond to the Si(001) surface through the nitrogen atom. researchgate.net This interaction can passivate the surface, altering its electronic characteristics. nih.gov The bonding of amines to silicon surfaces can occur through different mechanisms, including dative bonding and dissociative adsorption, where an N-H bond is cleaved, forming a Si-N bond. researchgate.netacs.orgbac-lac.gc.ca The specific reaction pathway and the resulting surface structure depend on the nature of the amine and the surface conditions. This controlled functionalization of semiconductor surfaces is a fundamental step toward building molecular-scale electronic components and sensors. acs.org

Table 2: Research Findings on Amine Interactions with Silicon Surfaces

Amine Type Interaction with Si(001) Surface Research Focus Reference
Primary and Secondary Alkylamines Bond to the surface through the nitrogen atom. Investigation of bonding mechanisms (dative vs. dissociative). researchgate.net
Tertiary Amines Tend to adsorb molecularly and are more easily displaced from the surface. Creating selective surface templates. researchgate.net

Polymer Film Growth via Molecular Layer Deposition

Molecular Layer Deposition (MLD) is a thin film deposition technique that allows for the growth of polymer films with precise thickness control at the molecular level. atomiclayerdeposition.combeilstein-journals.org This method is analogous to Atomic Layer Deposition (ALD) and relies on sequential, self-limiting surface reactions of organic precursors. patrickehopkins.com While direct evidence of this compound's use in published MLD studies is not prevalent in the provided search results, the principles of MLD involve the use of bifunctional precursors, often including amines.

In a typical MLD process for growing a polymer like polyurea, a surface is first exposed to a diisocyanate precursor. patrickehopkins.com After purging the excess, a diamine precursor is introduced, which reacts with the surface-bound isocyanate groups to form a urea (B33335) linkage and complete one MLD cycle. patrickehopkins.com This process is repeated to build up the polymer film layer by layer. The choice of the amine precursor is critical as it influences the properties of the resulting polymer film, such as its density, thermal stability, and functionality. atomiclayerdeposition.com The ability to precisely control the film thickness and composition makes MLD a valuable technique for fabricating ultrathin polymer films for applications in semiconductor manufacturing and other advanced technologies. atomiclayerdeposition.comnjtech.edu.cn

Biological and Biomedical Research Applications of 1 Methylpentylamine

Investigative Tool in Amine Metabolism and Enzyme Interactions

In the field of biochemistry, 1-methylpentylamine and its structural analogs are utilized to explore the intricacies of amine metabolism and the kinetics of enzyme interactions. researchgate.net The presence of the amine group allows it to form hydrogen bonds and ionic interactions with proteins, making it a valuable probe for studying enzyme active sites and metabolic pathways. researchgate.net Its interactions can influence cellular functions, including signaling pathways and gene expression, by affecting enzyme activity. uniprot.org

A significant area of investigation involves the influence of this compound derivatives on the activity of Fatty Acid Amide Hydrolase (FAAH). mybiosource.com FAAH is an integral membrane enzyme responsible for the breakdown of fatty acid amides, a class of bioactive lipids that includes the endocannabinoid anandamide. mybiosource.comresearchgate.net Inhibition of FAAH is a therapeutic strategy for managing pain and inflammation. researchgate.net Research has demonstrated that derivatives of aliphatic amines can act as FAAH inhibitors. slideshare.netgenome.jp The interaction with FAAH is a key focus, as modulating this enzyme's activity can have significant therapeutic implications. mybiosource.com FAAH functions by hydrolyzing amide bonds; inhibitors prevent this action, thereby increasing the levels of endogenous substrates like anandamide. wikipedia.org

Building Block in Pharmaceutical Development

This compound is a recognized building block in the synthesis of more complex molecules for pharmaceutical applications. wikipedia.orguniprot.orguomustansiriyah.edu.iq It serves as a key intermediate in the production of various organic compounds and specialty chemicals. uniprot.orgdrughunter.com For instance, it has been investigated for its role in creating derivatives that exhibit biological activity against various pathogens. uniprot.org Its structural framework is particularly useful for developing new therapeutic agents where the amine functionality is crucial for the molecule's interaction with its biological target. uniprot.orgresearchgate.net

Application AreaSpecific Use of this compoundReference
Pharmaceutical SynthesisIntermediate for creating derivatives with activity against pathogens like Leishmania donovani. uniprot.org
Chemical SynthesisPrecursor for compounds such as {5-[(methyl-pentyl-amino)-methyl]-furan-2-yl}-methanol. drughunter.com
Materials ScienceUsed as an organic structure-directing agent in the synthesis of microporous silicoaluminophosphate (SAPO) molecular sieves. uniprot.org

Molecular Interactions with Biological Receptors

The specific molecular structure of this compound allows it to act as a ligand for certain biological receptors, thereby modulating their activity. uniprot.org Computational and molecular modeling studies are crucial in elucidating these interactions at an atomic level.

In silico studies have been conducted to understand the antagonist activity of certain molecules at the Histamine-H1 (H1) receptor, a G-protein coupled receptor involved in allergic reactions. nih.gov One such study investigated N1-alkyltheobromine derivatives, where the 1-methyl-pentylamine group was incorporated to analyze its interaction with the H1 receptor's active site. Using molecular docking, a computational method that predicts the preferred orientation of one molecule to a second when bound to each other, researchers can elucidate the mechanism of antagonism at a molecular level. These studies utilize the crystal structure of the H1 receptor (e.g., PDB ID: 3RZE) to model the binding of ligands. The research indicated that amination at the terminal alkyl moiety, as seen with the this compound group, facilitates interaction with key residues in the receptor.

Computational docking studies have identified specific amino acid residues within the Histamine-H1 receptor that are crucial for ligand binding. The amination of the terminal alkyl group on a ligand, creating a structure like this compound, enables a key interaction with Aspartate 107 (Asp107). openaccessjournals.com This interaction, often an electrostatic or hydrogen bond, is vital for anchoring the ligand in the receptor's binding pocket. openaccessjournals.com

ReceptorInteracting ResidueNature of Interaction with this compound GroupReference
Histamine-H1Asp107Key interaction with the amine group. openaccessjournals.com
Histamine-H1Lys191Interaction influenced by the conformation adopted by the pentyl chain.

Computational Studies of Histamine-H1 Receptor Antagonism

Metabolic Pathway Studies

This compound, as a xenobiotic secondary amine, is subject to metabolic transformation within biological systems. wikipedia.org The study of its metabolism falls under the broader investigation of xenobiotic metabolism, which typically involves Phase I and Phase II reactions to render foreign compounds more water-soluble for excretion. wikipedia.orgdrughunter.com

For secondary amines, a primary metabolic pathway is oxidative deamination, catalyzed by monoamine oxidases (MAO). uniprot.orgresearchgate.net These flavin-containing enzymes, located on the outer mitochondrial membrane, catalyze the oxidation of primary and some secondary amines. uniprot.orgmybiosource.com The general reaction for a secondary amine involves its oxidation to an imine, which is then hydrolyzed to a primary amine and an aldehyde, with the concomitant production of hydrogen peroxide. uniprot.org Specifically, the enzyme class EC 1.4.3.4 (Amine oxidase [flavin-containing]) is responsible for the catabolism of secondary aliphatic amines. genome.jp Therefore, a likely metabolic pathway for this compound involves its oxidative deamination by MAO to yield pentylamine and formaldehyde (B43269).

Role in Broad Metabolic Networks

The precise role of this compound as an endogenous component within broad metabolic networks is not extensively documented in scientific literature. It is not generally recognized as a common intermediate in major metabolic pathways. Research into its metabolic fate often involves its classification as a xenobiotic, a compound foreign to a biological system. frontiersin.org The body utilizes specific enzymatic pathways, often involving cytochrome P450 enzymes, to process such external compounds. ijpsonline.com

Studies on the metabolism of structurally related aliphatic amines indicate that they undergo various biotransformations. industrialchemicals.gov.au While direct evidence for this compound is limited, analogous biological reactions, such as elimination reactions that convert amines to other molecules, occur frequently in nature. nih.gov The study of how an organism's metabolic system interacts with and processes xenobiotic amines like this compound is crucial for understanding the broader principles of metabolic engineering and toxicology. ijpsonline.comnih.gov The introduction of such compounds can lead to the formation of various conjugates and metabolites as the system works to neutralize and excrete them. ijpsonline.com

Potential in Toxicology and Nutrigenomics Research

The study of this compound holds potential in the fields of toxicology and nutrigenomics, primarily due to its structural similarity to other sympathomimetic amines, which are compounds that mimic the effects of endogenous neurotransmitters like epinephrine (B1671497) and norepinephrine. nih.govmdpi.com

Toxicology Research: In toxicology, a significant area of research involves understanding why structurally similar compounds can exhibit vastly different toxicity profiles. researchgate.net For instance, certain sympathomimetic amines like methamphetamine are known to be hepatotoxic (damaging to the liver), while others show a lack of potential for liver injury. nih.gov Research into the specific toxicological profile of this compound is valuable for comparative toxicology. Such studies help to distinguish the mechanisms of toxicity and safety on a molecule-by-molecule basis, preventing inaccurate generalizations across the entire class of sympathomimetic amines. nih.govresearchgate.net

Key research questions in this area include:

Does this compound produce reactive metabolites that could lead to cellular damage?

How does its metabolism and excretion profile compare to known toxic amines?

Does it impact mitochondrial function or induce apoptosis (programmed cell death)?

Answering these questions for less-studied amines like this compound contributes to a more nuanced and accurate risk assessment framework for this broad class of compounds. researchgate.netcanada.ca

Nutrigenomics Research: Nutrigenomics is the study of how nutrients and other dietary compounds interact with an individual's genome to influence gene expression, and consequently, their health and metabolism. nih.govnih.gov The potential for this compound in nutrigenomics research lies in its status as a xenobiotic that could be encountered in dietary supplements. frontiersin.orgnih.gov

Nutrigenomic studies could explore:

Gene-Diet Interactions: How genetic variations (polymorphisms) in xenobiotic-metabolizing enzymes affect an individual's response to this compound. nih.govkarger.com

Metabolic Phenotyping: How exposure to this amine alters the metabolic profile (metabotype) of an individual and how this is linked to their genetic makeup. nih.gov

Impact on Gut Microbiota: Investigating the interaction between this compound, the gut microbiome, and the host's gene expression, as the gut microbiota can significantly influence the metabolism of xenobiotics. frontiersin.org

This research is crucial for moving towards personalized nutrition, where dietary recommendations could be tailored based on an individual's genetic predisposition to metabolize specific food components and supplements. nih.gov

Derivatization for Biological Research and Metabolite Studies

In many biological and biomedical research applications, particularly in the field of metabolomics, direct analysis of small molecules like this compound can be challenging. nih.goviu.edu Derivatization is a chemical process that modifies the analyte to make it more suitable for analysis by techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). iu.edutandfonline.com This process can enhance volatility, improve chromatographic separation, and increase ionization efficiency for more sensitive and reliable detection. tandfonline.comresearchgate.net

Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS analysis requires compounds to be volatile and thermally stable. nih.gov Since amines are polar, they often require derivatization. A common method is silylation , which replaces active hydrogens on the amine group with a less polar silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group. researchgate.netlabor.com.tr

A widely used silylating reagent is N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) . labor.com.trlookchem.compubcompare.ai The reaction involves replacing the amine's labile hydrogen with a TMS group, making the resulting derivative volatile enough for GC analysis. iu.edu Sometimes, a catalyst like trimethylchlorosilane (TMCS) is used with MSTFA to improve the efficiency of the derivatization process. labor.com.tr

Derivatization for Liquid Chromatography-Mass Spectrometry (LC-MS): For LC-MS, derivatization is used to improve chromatographic retention and enhance ionization efficiency. nih.govnih.gov Amine-containing metabolites can be labeled with various tags.

One powerful technique involves using Tandem Mass Tags (TMT) . nih.govacs.orgproteomics.com TMT reagents are a set of isobaric (same total mass) tags that react with primary amines. thermofisher.com This allows for multiple samples (e.g., from different experimental conditions) to be labeled, pooled, and analyzed in a single LC-MS run. nih.gov During MS/MS fragmentation, each tag produces a unique "reporter ion," allowing for simultaneous identification and relative quantification of the amine-containing metabolite across all samples. proteomics.comthermofisher.com This multiplexing capability significantly increases throughput in quantitative proteomics and metabolomics studies. nih.govnih.gov Other reagents like Dansyl-Cl and Fmoc-Cl are also used for derivatizing amines for LC-MS analysis, each offering different advantages in terms of fluorescence and ionization efficiency under various conditions. nih.gov

The following table summarizes common derivatization approaches applicable to amine analysis:

Analytical PlatformDerivatization MethodCommon ReagentsPurposeCitations
GC-MS SilylationN-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)Increases volatility and thermal stability. nih.govlabor.com.trpubcompare.ai
LC-MS Isobaric TaggingTandem Mass Tags (TMT)Improves ionization and allows for multiplexed relative quantification. nih.govproteomics.comthermofisher.com
LC-MS DansylationDansyl Chloride (Dansyl-Cl)Enhances fluorescence and ionization efficiency. tandfonline.comnih.gov
LC-MS Fmoc Derivatization9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl)Useful for analysis under highly acidic chromatography conditions. nih.gov

Environmental Fate and Biotransformation Research

Biodegradation Studies

Biodegradation is a key process governing the persistence of organic compounds in the environment. For aliphatic amines, this process is influenced by their chemical structure and the presence of competent microbial communities.

While specific studies on the microbial degradation of 1-Methylpentylamine are limited, the broader class of short-chain aliphatic amines is generally considered biodegradable. canada.ca The microbial metabolism of amines is a well-established phenomenon, with many microorganisms capable of utilizing them as a source of carbon and/or nitrogen. nih.govresearchgate.net

The degradation of alkylamines is often initiated by an enzymatic cleavage of the carbon-nitrogen bond. researchgate.net For instance, the biodegradation of long-chain alkylamines by Pseudomonas species has been shown to proceed via an amine dehydrogenase, which oxidizes the amine to an aldehyde. nih.gov This is followed by the action of an alkanal dehydrogenase to form a fatty acid, which can then enter the β-oxidation cycle for complete mineralization. nih.gov A similar initial oxidation step is plausible for this compound.

Furthermore, studies on the biodegradation of N-nitrosodimethylamine have shown that it can be transformed into methylamine (B109427), indicating that the N-methyl group can be cleaved and metabolized by microorganisms. asm.org Methylated amines are common in the environment and serve as a nitrogen source for various marine and soil microbes, including Alpha- and Gammaproteobacteria. nih.govresearchgate.net These microorganisms typically utilize the γ-glutamyl-methylamide pathway to process methylamine. nih.govresearchgate.net

A study on the bioremediation of malachite green dye by the yeast Rhodotorula mucilaginosa identified this compound as one of the biodegradation metabolites, demonstrating that this compound can be formed through microbial action on more complex structures. nih.govresearchgate.net

Table 1: General Microbial Processes for Amine Degradation

ProcessDescriptionRelevant Microorganisms (Examples)
Amine Dehydrogenation Initial oxidation of the primary amine group to an aldehyde.Pseudomonas sp. nih.gov
N-Dealkylation Cleavage of the N-alkyl group (e.g., methyl group).Various bacteria and fungi. asm.org
γ-Glutamyl-methylamide Pathway Assimilation pathway for methylamine.Alpha- and Gammaproteobacteria. nih.govresearchgate.net

Environmental Distribution and Pathways

The environmental distribution of a chemical is governed by its physical and chemical properties and the characteristics of the receiving environment. For this compound, its release into the environment would likely be associated with industrial activities where it is used or generated. canada.ca

Aliphatic amines can be released into water through wastewater treatment systems and directly from industrial sites. canada.ca Soil contamination can occur through the application of biosolids from these treatment systems. canada.ca

Fate in Aquatic and Terrestrial Systems

In aquatic systems, short-chain aliphatic amines are generally expected to have low persistence due to biodegradation. canada.ca The toxicity of aliphatic amines to aquatic organisms can be a concern, and this toxicity can be enhanced by processes such as chlorination in water treatment, which forms more toxic chloramines. nih.gov

In terrestrial systems, the fate of this compound is tied to its sorption and degradation characteristics. Its potential for mobility suggests a risk of leaching into groundwater, although this would be mitigated by its biodegradation. scielo.brchemsafetypro.com The rate of degradation would be dependent on factors such as soil type, temperature, moisture, and the presence of a microbial population adapted to utilizing amines. centa.ac.uk

A safety data sheet for N-Methylpentylamine indicates that it is not expected to be hazardous to the environment or non-degradable in wastewater treatment plants, suggesting a low potential for persistence. thermofisher.com

Biotransformation Products and Mechanisms

The biotransformation of this compound is expected to follow pathways observed for other short-chain N-methylated amines. The primary mechanisms would likely involve oxidation and demethylation.

The initial step in the degradation of this compound could be the oxidation of the amine group, catalyzed by an amine dehydrogenase or monooxygenase, to form an imine. This intermediate would then hydrolyze to yield pentanal and methylamine. Alternatively, N-demethylation could occur, producing pentylamine and formaldehyde (B43269).

A study involving the Fenton degradation of N-nitroso-N-methylpentylamine, a chemical relative, identified various oxidation products, which, while not a biological system, can provide insights into potential transformation pathways initiated by radical species that can also be generated by certain microbial enzymes. acs.org

In a biodegradation study of malachite green, this compound was identified as a metabolite. nih.govresearchgate.net This indicates that complex molecules can be broken down into simpler amines through processes like deamination and cleavage of larger structures. nih.govresearchgate.net The subsequent degradation of this compound would likely proceed to smaller, more easily metabolized compounds. For instance, the resulting pentylamine could be further degraded, and the methylamine could be used as a nitrogen source by methylotrophs. nih.govnih.gov

Table 2: Potential Biotransformation Products of this compound

Potential ProductFormation Mechanism
Pentanal Oxidation of the amine followed by hydrolysis.
Methylamine Cleavage of the N-methyl bond.
Pentylamine N-demethylation.
Formaldehyde N-demethylation.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Methylpentylamine, and how can researchers optimize yield and purity?

  • Methodological Answer : The synthesis of this compound (CAS 5329-79-3) typically involves reductive amination of pentanal with methylamine or alkylation of ammonia with 1-bromo-2-methylpentane. To optimize yield, researchers should control reaction parameters such as temperature (e.g., 0–5°C for sensitive intermediates) and stoichiometric ratios. Purity can be enhanced via distillation under reduced pressure (e.g., 40–60°C at 10 mmHg) and verified using gas chromatography (GC) with flame ionization detection (FID). For reproducibility, document solvent choices (e.g., anhydrous THF) and catalyst loadings (e.g., 5% Pd/C for hydrogenation) in line with IUPAC guidelines .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral markers should be prioritized?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation. For this compound, expect a triplet at δ 0.9–1.1 ppm (CH₃ group adjacent to NH₂) and a multiplet at δ 2.5–3.0 ppm (CH₂-NH₂). Mass spectrometry (MS) with electron ionization (EI) should show a molecular ion peak at m/z 101 [M⁺]. Infrared (IR) spectroscopy should confirm NH₂ stretches at 3300–3500 cm⁻¹. Cross-validate results with computational tools (e.g., PubChem’s predicted spectra) and report deviations in supporting information .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported NMR data for this compound across different solvent systems?

  • Methodological Answer : Discrepancies in chemical shifts often arise from solvent polarity or pH variations. For example, deuterated chloroform (CDCl₃) may downfield-shift NH₂ protons compared to DMSO-d₆. To address this, standardize solvent conditions and include trace acid/base (e.g., 1% TFA) to suppress amine proton exchange. Perform variable-temperature NMR to assess dynamic effects and publish raw data with acquisition parameters (e.g., 400 MHz, 298 K) to enable cross-lab comparisons .

Q. What computational modeling approaches best predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and activation energies for SN2 reactions. Compare computed Gibbs free energy barriers with experimental kinetics (e.g., rate constants derived via UV-Vis monitoring). Validate models using crystallographic data for analogous amines and disclose software settings (e.g., Gaussian 16, solvation model = SMD) in supplementary materials .

Q. How should researchers address discrepancies between in vitro and in vivo toxicity profiles of this compound?

  • Methodological Answer : In vitro assays (e.g., hepatocyte viability tests) may underestimate metabolic activation. Conduct comparative studies using liver microsomes to identify cytochrome P450 metabolites. For in vivo studies (rodents), employ dose-ranging protocols (e.g., 10–100 mg/kg) with pharmacokinetic sampling (plasma, tissues). Use LC-MS/MS to quantify parent compound and metabolites, and apply Hill equation modeling to reconcile potency differences .

Q. What strategies ensure batch-to-batch consistency in this compound purity for longitudinal studies?

  • Methodological Answer : Implement stringent Quality Control (QC) protocols:

  • Purity : Use HPLC with a C18 column (acetonitrile/water gradient) and UV detection at 210 nm; target ≥98% purity.
  • Impurities : Track byproducts (e.g., residual alkyl halides) via GC-MS headspace analysis.
  • Stability : Perform accelerated degradation studies (40°C/75% RH for 6 months) and monitor via Karl Fischer titration for water content. Publish QC criteria in open-access repositories to facilitate replication .

Methodological Considerations

  • Data Reproducibility : Adhere to the Beilstein Journal’s experimental reporting standards, including raw spectral data and statistical codes in supplementary files .
  • Ethical Compliance : For biological studies, follow NIH guidelines for humane endpoints and include IRB approval details in the methods section .
  • Conflict Resolution : Use systematic reviews (PRISMA guidelines) to synthesize contradictory findings and identify knowledge gaps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.